molecular formula C19H20N4O2S B2437419 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide CAS No. 478039-74-6

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide

Cat. No.: B2437419
CAS No.: 478039-74-6
M. Wt: 368.46
InChI Key: LIIIUKLBYWSRAN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical research compound designed for investigative applications. Its molecular structure incorporates a benzenesulfonamide group linked to a pyrimidine scaffold, a feature shared with various biologically active molecules. Scientific literature indicates that compounds bearing pyrimidine and sulfonamide motifs are of significant interest in medicinal chemistry and chemical biology for their potential to interact with enzymatic processes . Specifically, such structures have been explored for their roles as inhibitors and modulators of protein function, providing valuable tools for probing cellular pathways and signal transduction mechanisms . Researchers can utilize this compound in developing new synthetic methodologies, such as Palladium-catalyzed cross-coupling reactions, to create more complex molecular architectures for biological screening . It is supplied exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-19(2,3)15-4-6-16(7-5-15)26(24,25)23-17-10-13-21-18(22-17)14-8-11-20-12-9-14/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIIUKLBYWSRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are synthesized separately through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate compounds with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can be utilized in reactions such as coupling and functionalization due to its reactive sulfonamide group.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit carbonic anhydrase, which is relevant in treating conditions like glaucoma and edema .
  • Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity. This aspect is crucial for developing new therapeutic agents targeting neurological disorders.

Medicine

  • Therapeutic Potential : Studies have explored the compound's efficacy against diseases such as cancer and inflammatory conditions. Its ability to inhibit specific pathways may lead to new treatments for these diseases .
  • Antimicrobial Activity : Preliminary research suggests that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .

Industry

  • Catalyst Development : The compound is being explored as a catalyst in various chemical processes due to its stability and reactivity under different conditions.
  • Advanced Materials : Its unique chemical properties make it suitable for developing advanced materials used in electronics and coatings.

Synthetic Routes

The synthesis of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyridine and Pyrimidine Rings : These rings are synthesized through cyclization reactions using appropriate precursors.
  • Introduction of the Tert-Butyl Group : Alkylation reactions using tert-butyl halides introduce the tert-butyl group.
  • Sulfonamide Formation : The final step involves reacting intermediates with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-di-tert-butyl-2,2’-bipyridine: Similar in structure but lacks the sulfonamide group.

    4-tert-butylpyridine: Contains the tert-butyl and pyridine moieties but lacks the pyrimidine and sulfonamide groups.

Uniqueness

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

The presence of the tert-butyl group enhances lipophilicity, while the pyridine and pyrimidine moieties are known to contribute to various biological interactions.

Research indicates that compounds containing pyridine and pyrimidine rings often exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds with similar structures have shown promising antiviral properties, particularly against RNA viruses. For instance, modifications at specific positions on the pyrimidine ring can enhance activity against viral targets .
  • Inhibition of Carbonic Anhydrases : Related compounds have been studied for their ability to inhibit carbonic anhydrase enzymes (CA IX and CA XII), which play roles in tumor acidosis and drug resistance. Inhibitory constants (KI_I) for related sulfonamide compounds range from 15.9 to 67.6 nM for CA IX, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundKI_I / EC50_{50} ValuesNotes
AntiviralPyrazole derivatives0.20 - 0.35 μMEnhanced activity with substitutions
Carbonic Anhydrase InhibitionRelated sulfonamides15.9 - 67.6 nMEffective against tumor-associated CA
AntitumorIndazole derivativesIC50_{50} < 1 μMStrong activity against multiple myeloma

Case Studies

  • Antiviral Efficacy :
    A study explored the antiviral efficacy of pyridine-containing compounds against various viral strains. The compound exhibited a significant reduction in viral load in cell cultures at concentrations as low as 0.20 μM, suggesting that structural modifications can enhance biological activity .
  • Inhibition of Tumor Growth :
    In a mouse model of colon cancer, similar compounds demonstrated effective inhibition of tumor growth with IC50_{50} values ranging from 0.64 to 1.3 μM, highlighting the potential for therapeutic use in cancer treatment .
  • Carbonic Anhydrase Inhibition :
    A series of experiments demonstrated that sulfonamide derivatives effectively inhibited CA IX and CA XII, with implications for enhancing the efficacy of chemotherapeutic agents by mitigating tumor acidosis .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide, and how do they influence reactivity?

  • The compound comprises a benzenesulfonamide backbone substituted with a tert-butyl group, linked to a pyrimidine ring fused with a pyridine moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the pyridinyl-pyrimidinyl system enables π-π stacking and hydrogen-bonding interactions. These features are critical for target binding and solubility optimization in biological assays .
  • Methodological Insight : Use techniques like X-ray crystallography or NMR to confirm substituent positions and electronic effects. Computational tools (e.g., DFT) can predict charge distribution and reactive sites.

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

  • Synthesis typically involves multi-step reactions: (1) Formation of the pyridinyl-pyrimidinyl core via Suzuki-Miyaura coupling, (2) sulfonamide linkage using 4-(tert-butyl)benzenesulfonyl chloride, and (3) purification via column chromatography or recrystallization. Critical intermediates are characterized by LC-MS and 1^1H-NMR .
  • Methodological Insight : Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to minimize byproducts. Use HPLC with UV detection for purity assessment (>95%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key techniques include:

  • NMR (1^1H, 13^13C) to confirm proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • FT-IR to identify sulfonamide (S=O stretching at ~1350 cm1^{-1}) and pyridine ring vibrations.
  • XRPD for polymorph identification in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration) or polymorphic forms. For example, anhydrous vs. solvated crystalline forms (e.g., sodium salt) exhibit differing solubility and IC50_{50} values in kinase inhibition assays .
  • Methodological Insight : Standardize assays using controlled polymorphs (via XRPD validation) and report solvent effects (e.g., DMSO tolerance thresholds).

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approaches include:

  • Salt formation : Sodium salts improve aqueous solubility (e.g., 4-tert-butyl-N-[4-chloro-2-(1-oxy-pyridine-4-carbonyl)-phenyl]-benzenesulfonamide sodium salt) .
  • Co-solvents : Use cyclodextrins or PEG-based formulations.
  • Prodrug modification : Introduce hydrolyzable esters at the sulfonamide group.
    • Methodological Insight : Perform pH-solubility profiling and use PAMPA assays to predict intestinal absorption.

Q. How does structural modification of the pyridinyl-pyrimidinyl moiety affect target selectivity?

  • Substituting the pyridine ring (e.g., with chloro or methoxy groups) alters binding affinity for kinases like p38 MAPK. For example, 4-chloro analogs show enhanced selectivity over ABL1 kinase due to steric clashes in the ATP-binding pocket .
  • Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions and guide SAR studies. Validate with competitive binding assays (e.g., TR-FRET).

Q. What in vivo pharmacokinetic challenges are associated with this compound?

  • High metabolic clearance in liver microsomes (e.g., CYP3A4-mediated oxidation of the tert-butyl group) and poor blood-brain barrier penetration are common issues.
  • Methodological Insight : Conduct hepatic stability assays with CYP inhibitors. Use PET imaging with 18^{18}F-labeled analogs to track biodistribution .

Q. How can computational modeling predict off-target effects?

  • Molecular dynamics simulations can identify potential interactions with non-target proteins (e.g., serum albumin binding). Pharmacophore screening against databases like ChEMBL flags risks for hERG channel inhibition or phospholipidosis .
  • Methodological Insight : Combine docking with machine learning models (e.g., Random Forest) trained on toxicity datasets.

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